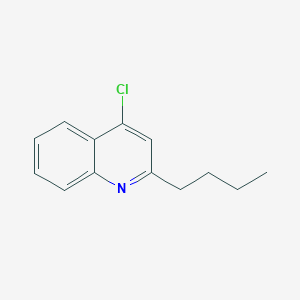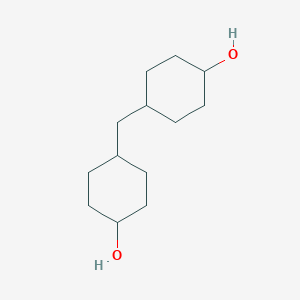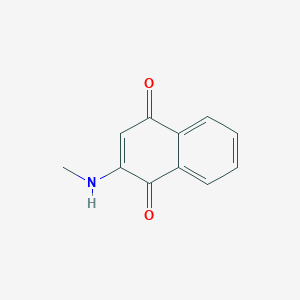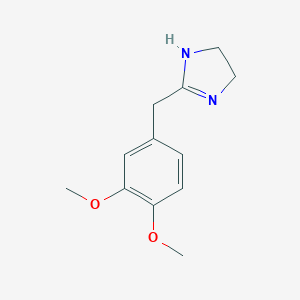
Acide 2-(4-chloro-3-méthylphénoxy)propanoïque
Vue d'ensemble
Description
2-(4-Chloro-3-methylphenoxy)propanoic acid is a chemical compound that belongs to the class of phenoxy-carboxylic acids, which are known for their herbicidal properties. These compounds typically function by blocking chloride membrane conductance in striated muscle through interaction with specific receptors .
Synthesis Analysis
The synthesis of related phenoxy-carboxylic acids often involves multiple steps, including alkylation, hydrolysis, oxidation, and resolution. For instance, R-(+)-2-(4-hydroxyphenoxy)-propionic acid, an intermediate in the synthesis of phenoxy-carboxylic herbicides, was synthesized from 4-acetylphenol and methyl α-chloropropionate with a total yield of up to 48.2% . Similarly, other related compounds are synthesized through reactions involving chlorination, condensation, and further functional group transformations .
Molecular Structure Analysis
The molecular structure of phenoxy-carboxylic acids is often confirmed using X-ray crystallography and nuclear magnetic resonance (NMR) methods. For example, the structure of 2-acetoxy-3-(3-methoxy-4-acetoxy-5-chlorophenyl)-propenoic acid was confirmed by these methods, revealing an α-acetoxy propenoic acid with a trans extended side acid side chain conformation . The crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid showed the typical hydrogen-bonded cyclic dimers and a synplanar-synplanar side-chain conformation .
Chemical Reactions Analysis
Phenoxy-carboxylic acids can undergo various chemical reactions. For example, attempts to synthesize flavan-3-ols from methyl threo-2-acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate resulted in C-alkylation of electron-rich phenols . Additionally, the introduction of an aryloxyalkyl group alpha to the carboxylic function can significantly affect the biological activity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenoxy-carboxylic acids are influenced by their molecular structure. For instance, the conformational differences in polymorphs of 2-cyano-3-(3,4-methylenedioxyphenyl)-2-propenoic acid ethyl-ester caused a significant shift in the CO vibration spectrum . The introduction of different substituents can also affect the biological activity, as seen in the study of carboxylic acids and their effects on skeletal muscle chloride channel conductance .
Applications De Recherche Scientifique
Application d'herbicides en agriculture
L'acide 2-(4-chloro-3-méthylphénoxy)propanoïque, également connu sous le nom de Mécoprop ou MCPP, est largement utilisé comme herbicide à usage général. Il est présent dans de nombreux désherbants ménagers et engrais pour pelouses de type « désherbant-engrais ». L'utilisation principale de ce composé est de contrôler les mauvaises herbes à feuilles larges, qui sont des ravageurs courants dans les milieux agricoles et résidentiels .
Destin et transport environnementaux
Comprendre le destin et le transport environnementaux du Mécoprop est crucial pour évaluer son impact écologique. Des études se sont concentrées sur sa sorption au sol, ce qui affecte sa mobilité et son potentiel à contaminer les eaux souterraines . Des recherches plus approfondies dans ce domaine pourraient fournir des informations sur la manière d'atténuer les risques environnementaux liés à son utilisation.
Dégradation microbienne
Des recherches ont été menées sur la dégradation microbienne du Mécoprop, ce qui est essentiel pour les efforts de biorémédiation. Une dégradation énantiosélective par des cultures bactériennes mixtes et pures a été observée, indiquant des voies potentielles pour décomposer ce composé dans l'environnement .
Chimie analytique
En chimie analytique, des méthodes ont été développées pour déterminer le Mécoprop et ses produits de transformation (PT) dans diverses matrices telles que l'eau. Ceci est important pour surveiller sa présence et comprendre son comportement dans différents compartiments environnementaux .
Toxicologie et impact sur la santé humaine
Les études toxicologiques sont essentielles pour évaluer les risques potentiels pour la santé associés à l'exposition au Mécoprop. Les ressources en santé au travail fournissent des informations sur les pratiques de manipulation sécuritaire et les limites d'exposition pour protéger les travailleurs qui pourraient être en contact avec cet herbicide .
Safety and Hazards
Mécanisme D'action
Target of Action
2-(4-Chloro-3-methylphenoxy)propanoic acid, also known as Mecoprop, is a common general-use herbicide found in many household weed killers and “weed-and-feed” type lawn fertilizers . It primarily targets broadleaf weeds .
Mode of Action
Mecoprop operates by mimicking the plant hormone IAA (auxin), which is essential for plant growth . It is often used in combination with other chemically related herbicides such as 2,4-D, dicamba, and MCPA . These herbicides cause uncontrolled growth in broadleaf weeds, leading to their death .
Pharmacokinetics
It’s worth noting that mecoprop is soluble in water at 900 mg/l (20 °c) , which may influence its bioavailability and distribution in the environment.
Result of Action
The primary result of Mecoprop’s action is the death of broadleaf weeds due to uncontrolled growth . This uncontrolled growth is a result of Mecoprop’s mimicry of the plant hormone IAA (auxin) .
Action Environment
Mecoprop’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its water solubility suggests that it can be distributed in the environment through water run-off.
Analyse Biochimique
Cellular Effects
It is known that it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the specific cellular context.
Molecular Mechanism
It is known that it can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of 2-(4-Chloro-3-methylphenoxy)propanoic acid can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . The specific temporal effects can vary depending on the specific experimental conditions.
Metabolic Pathways
2-(4-Chloro-3-methylphenoxy)propanoic acid is involved in various metabolic pathways. This includes interactions with various enzymes or cofactors, and potential effects on metabolic flux or metabolite levels
Transport and Distribution
2-(4-Chloro-3-methylphenoxy)propanoic acid can be transported and distributed within cells and tissues This could include interactions with various transporters or binding proteins, as well as effects on its localization or accumulation
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKJHOSTQZAYFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998915 | |
| Record name | 2-(4-Chloro-3-methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
777-54-8 | |
| Record name | Propionic acid, 2-((4-chloro-m-tolyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000777548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Chloro-3-methylphenoxy)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)




![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)
![2-[(2-Phenylethyl)amino]naphthoquinone](/img/structure/B180845.png)

